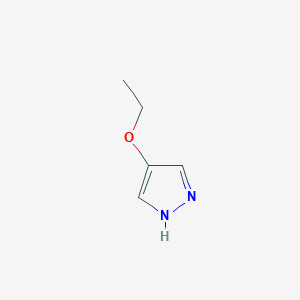

4-Ethoxy-1H-pyrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxy-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-8-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRNZDDUXRNPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541922 | |

| Record name | 4-Ethoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81437-10-7 | |

| Record name | 4-Ethoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 1h Pyrazole and Its Derivatives

Classical Approaches to Pyrazole (B372694) Ring Formation

The foundational methods for constructing the pyrazole ring have been established for over a century and continue to be widely used due to their reliability and versatility. These approaches typically involve the formation of the five-membered heterocyclic ring through the reaction of a binucleophilic hydrazine (B178648) with a three-carbon electrophilic component.

Cyclocondensation Reactions with Hydrazine Derivatives

The most prevalent classical method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic framework. beilstein-journals.orgnih.gov This reaction, famously pioneered by Knorr, offers a direct route to the pyrazole ring system. nih.gov The nature of the 1,3-dielectrophilic precursor dictates the substitution pattern on the final pyrazole ring.

The reaction of 1,3-dicarbonyl compounds with hydrazines is a robust and straightforward method for obtaining polysubstituted pyrazoles. nih.govresearchgate.net To synthesize 4-ethoxy-1H-pyrazole, a 1,3-dicarbonyl precursor bearing an ethoxy group at the central carbon (C2 position) is required. The general mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrazole ring. researchgate.net

The key precursor for this synthesis is a derivative of 2-ethoxy-malondialdehyde or an equivalent thereof, such as 2-ethoxy-1,3-diketones or 2-ethoxy-β-ketoesters. The reaction proceeds as outlined in the following table.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Nucleophilic attack | Hydrazine attacks one carbonyl group of the 2-ethoxy-1,3-dicarbonyl compound. | Hydrazone intermediate |

| 2 | Intramolecular Cyclization | The second nitrogen atom of the hydrazine attacks the remaining carbonyl group. | 5-Hydroxy-pyrazoline intermediate |

| 3 | Dehydration | Elimination of a water molecule from the cyclic intermediate. | Aromatic this compound |

Table 1: Proposed Precursors for the Synthesis of this compound via 1,3-Dicarbonyl Condensation

| Precursor Name | Chemical Structure | Resulting Pyrazole |

|---|---|---|

| 2-Ethoxy-1,3-propanedial (2-Ethoxy-malondialdehyde) | C₂H₅O-CH(CHO)₂ | This compound |

| Ethyl 2-ethoxy-3-oxobutanoate | CH₃COCH(OC₂H₅)COOC₂H₅ | 3-Methyl-4-ethoxy-5-carboxy-1H-pyrazole derivative |

Another classical route involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds that possess a suitable leaving group at the β-position. beilstein-journals.orgresearchgate.net For the synthesis of 4-ethoxypyrazoles, a β-ethoxy-α,β-unsaturated ketone or aldehyde serves as the ideal starting material. The reaction mechanism typically begins with a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and elimination of the ethoxy group to achieve aromatization. beilstein-journals.org

This method offers a distinct advantage as the final elimination step drives the reaction towards the stable aromatic pyrazole product.

Table 2: General Scheme for Synthesis from β-Ethoxy-α,β-Unsaturated Carbonyls

| Reactant 1 | Reactant 2 | Key Steps | Product |

|---|

The reaction between acetylenic ketones and hydrazines provides a highly regioselective pathway to 1,3,5-substituted pyrazoles. researchgate.net The initial step is the nucleophilic attack of the hydrazine on the β-carbon of the triple bond, leading to an enehydrazine intermediate which then cyclizes onto the ketone carbonyl group. Subsequent dehydration yields the pyrazole ring. The regioselectivity is generally high, affording single pyrazole isomers in excellent yields. researchgate.net To obtain a 4-ethoxy derivative through this route, a precursor such as an ethoxy-substituted acetylenic ketone would be required, although this is a less common approach compared to the use of 1,3-dicarbonyls.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials, represent a highly efficient approach to complex molecules like pyrazoles. nih.gov These strategies are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgnih.gov

One-pot syntheses are a hallmark of MCRs, where sequential reactions are carried out in the same vessel without isolating intermediates. This approach minimizes waste and purification steps, making it an attractive green chemistry alternative. Several one-pot protocols have been developed for pyrazole synthesis. nih.govorganic-chemistry.orgnih.govmdpi.com

A common one-pot strategy involves the in situ generation of the 1,3-dicarbonyl compound, which is then immediately trapped by a hydrazine derivative to form the pyrazole. nih.gov For instance, the Claisen condensation of an ester with a ketone can generate a 1,3-diketone that, in the presence of hydrazine, directly yields the corresponding pyrazole. beilstein-journals.org To apply this to the synthesis of 4-ethoxypyrazole derivatives, one could envision a one-pot reaction involving an ethoxy-substituted component, such as diethyl ethoxymethylidenemalonate, an aldehyde, and a hydrazine.

Table 3: Example of a One-Pot Three-Component Synthesis for a 4-Alkoxypyrazole Derivative

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde | Malononitrile | Hydrazine | Base (e.g., Piperidine), Ethanol (B145695) | Densely substituted pyrazole |

These multi-component approaches provide a modular and efficient means to access complex pyrazole scaffolds, where the ethoxy substituent at the 4-position can be introduced through the careful selection of one of the initial building blocks. beilstein-journals.orgnih.gov

Catalyzed Multicomponent Cyclizations

Multicomponent reactions (MCRs) have become a cornerstone in heterocyclic chemistry for their efficiency in building complex molecules in a single step from three or more starting materials. These reactions are prized for their high atom economy and procedural simplicity, making them ideal for generating libraries of structurally diverse compounds.

The synthesis of the pyrazole core via MCRs typically involves the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound (or a synthetic equivalent), and other components depending on the desired substitution pattern. For the specific synthesis of a this compound, the key would be the selection of a 1,3-dicarbonyl precursor that already contains the ethoxy group at the C2 position (which becomes the C4 position of the pyrazole ring). A relevant precursor for this approach is a 4-alkoxy-2-oxo-but-3-enoic acid ethyl ester. The cyclocondensation of such substrates with a hydrazine, like salicylic (B10762653) hydrazide, can produce 4-alkoxy-substituted pyrazole derivatives researchgate.net.

Titanium imido complexes have also been utilized in the multicomponent synthesis of pyrazoles through the oxidative coupling of alkynes and nitriles nih.gov. While initial attempts showed limited yields, this method represents an innovative approach to forming the N-N bond during the reaction sequence, avoiding the direct use of potentially hazardous hydrazine reagents nih.gov. Adapting this methodology for a 4-ethoxypyrazole would necessitate the use of an ethoxy-substituted alkyne.

Furthermore, electrochemical MCRs have been developed for creating 4-selanylpyrazoles under catalyst- and chemical oxidant-free conditions, demonstrating the expanding scope of multicomponent strategies rsc.org. The general applicability of MCRs suggests that by choosing the appropriate ethoxy-functionalized starting materials, the synthesis of this compound and its derivatives is highly feasible.

Modern and Sustainable Synthetic Strategies (Green Chemistry)

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, have been widely applied to the synthesis of pyrazole derivatives researchgate.net. These strategies are not only environmentally responsible but often lead to higher yields and shorter reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates by efficiently heating the reaction mixture nih.gov. This technique has been successfully applied to the one-pot, solvent-free synthesis of pyrazolone (B3327878) derivatives. For instance, the reaction of ethyl acetoacetate, a substituted hydrazine, and 3-methoxy-4-ethoxy-benzaldehyde under microwave irradiation (420 W for 10 minutes) yields (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one derivatives in good to excellent yields (51–98%) mdpi.comresearchgate.net. This method is highly efficient and aligns with green chemistry principles by eliminating the need for a solvent mdpi.comresearchgate.net.

The versatility of this approach allows for the creation of a diverse library of compounds by varying the substrates mdpi.com. While this example produces a derivative with an ethoxy group on a substituent, the principle can be extended to the synthesis of the core 4-ethoxypyrazole by using an ethoxy-substituted β-ketoester. The rapid and efficient nature of microwave-assisted synthesis makes it a preferred method for modern organic chemistry pharmacognosyjournal.netresearchgate.netshd-pub.org.rs.

Table 1: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives

| Entry | Hydrazine (Substituent) | Aldehyde | Time (min) | Yield (%) | Reference |

| 1 | 3-Nitrophenyl | 3-Methoxy-4-ethoxy-benzaldehyde | 10 | 95 | mdpi.com |

| 2 | 4-Nitrophenyl | 3-Methoxy-4-ethoxy-benzaldehyde | 10 | 98 | mdpi.com |

| 3 | 3-(Trifluoromethyl)phenyl | 3-Methoxy-4-ethoxy-benzaldehyde | 10 | 92 | mdpi.com |

| 4 | 2-Fluorophenyl | 3-Methoxy-4-ethoxy-benzaldehyde | 10 | 85 | mdpi.com |

| 5 | Phenyl | 3-Methoxy-4-ethoxy-benzaldehyde | 10 | 71 | mdpi.com |

Solvent-Free and "On Water" Conditions

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted by grinding reagents together or using microwave assistance, reduce waste and simplify product purification nih.govijirset.com. The aforementioned microwave-assisted synthesis of ethoxy-substituted pyrazolone derivatives is a prime example of a successful solvent-free protocol mdpi.comresearchgate.net. Another approach involves the one-pot synthesis of 4-bromopyrazoles from 1,3-diketones and arylhydrazines using a solid-supported acid catalyst under solvent-free conditions, showcasing the broad applicability of this technique jmcs.org.mxresearchgate.net.

Reactions conducted "on water" or in aqueous media provide another environmentally benign alternative. Water is a non-toxic, inexpensive, and readily available solvent. The synthesis of pyranopyrazoles has been achieved using a yolk-shell magnetic nanocatalyst in water, demonstrating high efficiency and catalyst recyclability frontiersin.org. These solvent-free and aqueous methods represent significant progress toward sustainable chemical manufacturing nih.govnih.gov.

Nanocatalysis in Pyrazole Synthesis

Nanocatalysts offer numerous advantages in organic synthesis, including high surface area, enhanced catalytic activity, and ease of separation and recyclability, particularly with magnetic nanoparticles taylorfrancis.comacs.org. Various nanocatalysts have been developed for pyrazole synthesis.

Magnetically recoverable catalysts, such as iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO), have been used for synthesizing pyrazole derivatives under mild conditions acs.org. Similarly, lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles have proven effective in catalyzing the one-pot, four-component synthesis of pyranopyrazoles under solvent-free grinding conditions nih.gov. Other examples include magnetic poly(aniline-co-melamine) nanocomposites and Fe3O4@CPTMO-phenylalanine-Ni, which catalyze multicomponent reactions to produce various pyrazole derivatives with high yields and easy catalyst recovery nih.govnih.gov.

These nanocatalytic systems are often employed in multicomponent reactions, and their versatility allows for the synthesis of a wide array of substituted pyrazoles frontiersin.orgtandfonline.comeurjchem.com. The synthesis of a 4-ethoxypyrazole could be readily achieved by incorporating an appropriate ethoxy-substituted aldehyde or diketone into these established protocols.

Table 2: Nanocatalyst Applications in Pyrazole Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

| Ag/La-ZnO | 4-Component | Solvent-free grinding, RT | High efficiency, reusability, eco-friendly | nih.gov |

| YS-Fe3O4@PMO/IL-Cu | 4-Component | H2O, Ultrasonic | High yields, catalyst recyclability | frontiersin.org |

| Nanocat-Fe-CuO | Condensation | Mild conditions | Magnetically separable, reusable (6+ times) | acs.org |

| Fe3O4@CPTMO-phenylalanine-Ni | 3-Component | Mild conditions | High yields, easy magnetic separation | nih.gov |

Flow Chemistry Approaches for Pyrazole Synthesis

Flow chemistry, or continuous-flow synthesis, offers enhanced control over reaction parameters, improved safety, and straightforward scalability compared to traditional batch processes uc.ptnih.gov. This technology has been successfully applied to the synthesis of pyrazoles nih.gov.

A two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. In this setup, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) in a heated coil to form an enaminone intermediate. This intermediate is then mixed with a hydrazine solution in a second reactor to generate the final pyrazole product galchimia.com. This method is general and high-yielding for a variety of substrates. By starting with a 4-ethoxyacetophenone, this flow system could be adapted for the continuous production of 4-(4-ethoxyphenyl)-substituted pyrazoles galchimia.com. The modularity of flow systems allows for the integration of synthesis, purification, and analysis, accelerating the optimization of reaction conditions nih.govgalchimia.com.

Regioselective Synthesis of Ethoxypyrazole Systems

Achieving regioselectivity—the control over the position of substituents on the pyrazole ring—is a critical challenge in synthetic design. The synthesis of a specifically substituted compound like this compound requires methods that precisely control the placement of the ethoxy group.

One of the most direct strategies for the regioselective synthesis of 4-alkoxypyrazoles involves using precursors where the alkoxy group is already positioned correctly. The acylation of enol ethers to produce 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters provides a 1,3-dielectrophilic precursor perfectly set up for this purpose. The subsequent cyclocondensation with a hydrazine derivative regiospecifically yields the desired 4-alkoxy-substituted pyrazole, avoiding the formation of isomeric mixtures that can occur with unsymmetrical 1,3-diketones researchgate.net.

Another powerful approach is the 1,3-dipolar cycloaddition reaction. The reaction between nitrilimines (generated in situ from hydrazonyl chlorides) and specifically designed alkenes like enaminones can lead to the highly regioselective formation of fully substituted pyrazoles mdpi.com. The regiochemical outcome is dictated by the electronic and steric properties of the dipole and dipolarophile.

Furthermore, regioselectivity can be achieved during the alkylation of a pre-formed pyrazole ring system. For example, the N-alkylation of pyrazolo[4,5-e] pharmacognosyjournal.netnih.govtaylorfrancis.comthiadiazines can be directed to either the N2 or N4 position by carefully controlling the molar ratio of the base (NaH) to the alkyl halide, allowing for the selective synthesis of different isomers mdpi.com. While this example pertains to N-alkylation, similar principles of kinetic versus thermodynamic control can be applied to the C-functionalization of the pyrazole ring. Direct electrophilic substitution (e.g., bromination) on the pyrazole ring typically occurs at the C4 position, suggesting that direct ethoxylation could be a viable, regioselective route, although this would require overcoming the challenge of activating the ring for such a substitution jmcs.org.mxresearchgate.net. The development of these regioselective methods is crucial for the unambiguous synthesis of complex pyrazole-based molecules nih.govnih.gov.

Synthesis of 3-Ethoxypyrazoles

The formation of 3-ethoxypyrazoles often involves the cyclocondensation of a β-alkoxy-α,β-unsaturated carbonyl compound with a hydrazine derivative. A common precursor is a derivative of an ethoxymethylene malonate. For instance, the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrochloride in boiling ethanol can yield ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. google.com This method provides a direct route to a 3-ethoxy substituted pyrazole core, which can be further modified. The use of hydrazine hydrochloride in this synthesis is notable, as reacting the same precursor with hydrazine hydrate (B1144303) typically results in the formation of the corresponding 3-hydroxypyrazole (pyrazolone) as the sole product. google.com

Similarly, the condensation of methyl 3-methoxyacrylate with hydrazine hydrochloride has been shown to produce 3-methoxypyrazole, illustrating a general pathway for synthesizing 3-alkoxypyrazoles. google.com These reactions highlight a direct approach to incorporating an alkoxy group at the C3 position of the pyrazole ring from acyclic precursors.

Table 1: Synthesis of 3-Alkoxypyrazoles

| Precursor 1 | Precursor 2 | Product | Yield | Ref |

|---|---|---|---|---|

| Diethyl 2-(ethoxymethylene)malonate | Hydrazine hydrochloride | Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate | 41% | google.com |

Incorporation of 4-Ethoxyphenyl Moiety into Pyrazoles

Another synthetic strategy involves constructing the pyrazole ring from precursors that already contain the 4-ethoxyphenyl group. This ensures the presence of this specific moiety in the final molecule. A versatile method is the Knoevenagel condensation followed by cyclization. For example, a pyrazole aldehyde can be reacted with a ketone containing the desired substituent, such as 4-ethoxyacetophenone, in the presence of a base like sodium hydroxide, to form an intermediate chalcone. researchgate.net This α,β-unsaturated ketone can then be reacted with a hydrazine derivative to form the pyrazole ring.

This approach was utilized in the synthesis of 3-(4-ethoxyphenyl)-4-(3-(4-ethoxyphenyl)-4,5-dihydro-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives. researchgate.net The initial step involved the reaction of a pyrazole aldehyde with 4-ethoxyacetophenone to form a chalcone, which subsequently underwent cyclization with a substituted thiosemicarbazide (B42300) to yield the complex pyrazole derivative. researchgate.net This multi-step process allows for the systematic incorporation of the 4-ethoxyphenyl group into various positions of a larger molecular scaffold.

Control of Substituent Orientation in Pyrazole Ring Formation

A fundamental and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. nih.gov However, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), the reaction can yield a mixture of two regioisomers. ingentaconnect.comnih.govacs.org The control of substituent orientation, or regioselectivity, is a significant challenge.

The outcome of the reaction is influenced by several factors, including the steric and electronic properties of the substituents on both reactants and the reaction conditions. nih.govingentaconnect.com For example, the reaction between a β-ketoester and a substituted hydrazine can lead to two possible pyrazole products, depending on which carbonyl group (the ketone or the ester) is initially attacked by the substituted nitrogen atom of the hydrazine.

To address the issue of poor regioselectivity, various strategies have been developed:

Use of 1,3-Dicarbonyl Surrogates: β-enaminones are frequently used as alternatives to 1,3-dicarbonyls to achieve better regio-control in pyrazole synthesis. ingentaconnect.com

Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, compared to conventional solvents like ethanol. acs.org

pH Control: The reaction conditions, particularly the pH, can direct the initial nucleophilic attack. Under neutral or basic conditions, the more nucleophilic nitrogen of a substituted hydrazine attacks the more electrophilic carbonyl carbon. Under acidic conditions, the reaction pathway can be altered, potentially leading to a different major product. ingentaconnect.com

By carefully selecting the starting materials and controlling the reaction environment, it is possible to favor the formation of one regioisomer over the other, which is crucial for the synthesis of specific target molecules like this compound. ingentaconnect.comnih.gov

Functionalization and Derivatization of the Pyrazole Core

Once the pyrazole nucleus is formed, it can be further modified through various functionalization and derivatization reactions. These transformations allow for the introduction of new substituents and the construction of more complex molecular architectures, such as fused heterocyclic systems.

Introduction of Alkoxy Substituents

While alkoxy groups can be incorporated during the initial ring synthesis, they can also be introduced onto a pre-existing pyrazole ring. This is typically achieved through the O-alkylation of a corresponding hydroxypyrazole (pyrazolone). However, direct O-alkylation can be challenging due to the competing N-alkylation at the ring nitrogen atoms.

To achieve selective O-alkylation, a common strategy involves the transient protection of a ring nitrogen. google.com For example, a pyrazol-3-one can undergo N-protection (e.g., N-acetylation or N-carboxylation), followed by selective O-alkylation, and subsequent removal of the protecting group to yield the desired 3-alkoxypyrazole. google.com This multi-step sequence circumvents the regioselectivity issues associated with direct alkylation.

Enzymatic methods have also been developed for the selective N-alkylation of pyrazoles using haloalkanes, which offers a high degree of regioselectivity (>99%) for methylation, ethylation, and propylation. nih.govresearchgate.net While this method focuses on N-alkylation, it demonstrates the potential of biocatalysis for achieving highly selective functionalization of the pyrazole core.

Synthesis of Pyrazole-Fused Heterocyclic Systems

Functionalized pyrazoles are valuable building blocks for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry. Aminopyrazoles and pyrazole-4-carbaldehydes are particularly versatile precursors for these syntheses. researchgate.netsemanticscholar.org

For example, 5-amino-1H-pyrazole-4-carbaldehyde can undergo Friedländer condensation with compounds containing an active methylene (B1212753) group, such as acetonitrile (B52724) derivatives or β-ketoesters, to yield pyrazolo[3,4-b]pyridines. semanticscholar.org The reaction involves the condensation of the amino group and the aldehyde function of the pyrazole with the active methylene and carbonyl/cyano group of the reaction partner to form the fused pyridine (B92270) ring.

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Pyrazole Precursor | Reagent | Fused Product System | Ref |

|---|---|---|---|

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | β-Ketoesters | Pyrazolo[3,4-b]pyridine-5-carboxylates | semanticscholar.org |

These reactions demonstrate the utility of the pyrazole core as a scaffold for annelating other heterocyclic rings, leading to diverse and complex molecular structures. mdpi.com

Halogenation and Other Substitutions on Pyrazole Derivatives

The pyrazole ring can undergo electrophilic substitution reactions, with halogenation being a common and important transformation. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.netresearchgate.net

Direct halogenation of pyrazoles with reagents like N-halosuccinimides (NCS for chlorination, NBS for bromination) typically provides 4-halopyrazoles in excellent yields under mild conditions. researchgate.netbeilstein-archives.org This reaction is highly regioselective for the C4 position. If the C4 position is already substituted, halogenation can occur at other positions, but this usually requires stronger reaction conditions. researchgate.net

Table 3: Halogenation of Pyrazole Derivatives

| Pyrazole Substrate | Halogenating Agent | Product | Notes | Ref |

|---|---|---|---|---|

| Unsubstituted Pyrazole | N-Bromosuccinimide (NBS) | 4-Bromopyrazole | Highly regioselective for C4 | researchgate.net |

| Unsubstituted Pyrazole | N-Chlorosuccinimide (NCS) | 4-Chloropyrazole | Mild conditions, excellent yield | researchgate.net |

| 3-Aryl-1H-pyrazol-5-amines | N-Iodosuccinimide (NIS) | 4-Iodo-3-aryl-1H-pyrazol-5-amines | Direct C-H iodination at room temperature | beilstein-archives.org |

These halogenated pyrazoles are valuable synthetic intermediates. The halogen atom can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of other functional groups, further expanding the chemical diversity of pyrazole derivatives. beilstein-archives.org

Spectroscopic and Structural Characterization Methodologies for Ethoxypyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: In the ¹H NMR spectrum of an ethoxy-substituted pyrazole (B372694), the ethoxy group would exhibit a characteristic ethyl pattern: a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The chemical shifts of the pyrazole ring protons are influenced by the substituents. For a 4-substituted pyrazole, the protons at positions 3 and 5 would be equivalent in an unsubstituted pyrazole, but the ethoxy group at position 4 would lead to distinct signals. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For an ethoxy-substituted pyrazole, signals corresponding to the two carbons of the ethoxy group would be present in the upfield region. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are indicative of their electronic environment. The carbon atom bearing the ethoxy group (C4) would show a significant downfield shift due to the electronegativity of the oxygen atom.

¹⁹F NMR: While not directly applicable to 4-Ethoxy-1H-pyrazole, ¹⁹F NMR is a powerful tool for the characterization of fluorine-containing pyrazole derivatives. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information for fluorinated analogues.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet | 6.0 - 8.0 |

| CH₂ (ethoxy) | 3.9 - 4.2 | Quartet | 6.0 - 8.0 |

| H-3, H-5 (pyrazole ring) | 7.4 - 7.8 | Singlet | N/A |

| N-H (pyrazole ring) | 10.0 - 13.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | 14 - 16 |

| CH₂ (ethoxy) | 63 - 68 |

| C-3, C-5 (pyrazole ring) | 125 - 135 |

| C-4 (pyrazole ring) | 140 - 150 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an ethoxy-substituted pyrazole, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethoxy group would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. A significant band corresponding to the C-O stretching of the ethoxy group would be observed in the 1000-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| N-H | 3100 - 3300 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2980 | Stretching |

| C=C, C=N | 1400 - 1600 | Stretching |

| C-O | 1000 - 1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyrazole ring exhibit characteristic absorption bands in the UV region. For this compound, it is anticipated that the spectrum would show absorption maxima corresponding to π → π* transitions of the pyrazole ring. The position of these maxima can be influenced by the nature and position of substituents.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for pyrazoles involve the loss of small molecules such as HCN or N₂.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is crucial for determining the empirical formula of a newly synthesized compound and confirming its purity. The theoretical elemental composition of this compound (C₅H₈N₂O) would be calculated and compared with the experimental values.

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 53.56 |

| Hydrogen (H) | 7.19 |

| Nitrogen (N) | 24.98 |

| Oxygen (O) | 14.27 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For ethoxypyrazole compounds that can be obtained as single crystals, X-ray diffraction analysis would reveal the exact solid-state conformation and packing of the molecules in the crystal lattice. Studies on related 4-halogenated-1H-pyrazoles have shown that these molecules can form various hydrogen-bonded motifs, such as trimers and catemers, in the solid state mdpi.com.

Mechanistic Investigations of Ethoxypyrazole Reactions

Elucidation of Reaction Pathways for Pyrazole (B372694) Formation

The formation of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be achieved through various synthetic routes. A primary and well-established method is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. mdpi.com

For the synthesis of 4-Ethoxy-1H-pyrazole, a key precursor is a β-alkoxy-α,β-unsaturated carbonyl compound. A plausible pathway involves the reaction of a compound like ethyl 2-(ethoxymethylene)malonate with hydrazine. The general mechanism for this type of reaction proceeds through the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic β-carbon of the ethoxymethylene precursor. This is typically the rate-determining step and results in the formation of a vinylogous amide intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the carbonyl carbon (often an ester group). This step leads to the formation of a five-membered heterocyclic ring intermediate.

Dehydration/Elimination: The final step involves the elimination of a molecule of water and an alcohol (in the case of an ester starting material) to yield the aromatic pyrazole ring. This aromatization is a strong thermodynamic driving force for the reaction.

A specific example is the synthesis of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, which can be prepared from diethyl 2-(ethoxymethylene)malonate and hydrazine hydrochloride in boiling ethanol (B145695). google.com This reaction highlights a direct route to an O-protected ethoxypyrazole derivative.

Theoretical studies on the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate (B1144303) have further elucidated two major possible mechanisms. researchgate.net Both pathways are initiated by the nucleophilic attack of a hydrazine nitrogen on a carbon atom of the other reactant, followed by cyclization and elimination of ethanol to form the final pyrazole product. researchgate.net

The table below outlines the fundamental steps in the formation of a 4-ethoxypyrazole ring from a suitable precursor.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of hydrazine on the β-carbon of an ethoxymethylene compound. | Open-chain addition intermediate |

| 2 | Intramolecular cyclization via attack of the second nitrogen on a carbonyl group. | 5-membered ring intermediate (pyrazolidinone derivative) |

| 3 | Elimination of water and alcohol. | Aromatic this compound |

Kinetic Studies of Ethoxypyrazole Synthesis

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them. For the synthesis of pyrazoles, reaction kinetics can be influenced by factors such as the nature of the substituents, the pH of the reaction medium, and the solvent. researchgate.net

While specific kinetic data for the synthesis of this compound are not extensively reported, general principles from studies on substituted pyrazoles can be applied. The condensation reaction between 1,3-dicarbonyl compounds and hydrazines is generally found to be first-order with respect to both reactants. researchgate.net

The rate-determining step in pyrazole formation can shift depending on the reaction conditions. For instance, under certain pH conditions, the initial nucleophilic attack of the hydrazine on the dicarbonyl compound is the slowest step, while under other conditions, the final dehydration step to form the aromatic ring can be rate-limiting. researchgate.net

A theoretical investigation into the kinetics of pyrazole formation from ethoxymethylenemalononitrile and hydrazine hydrate has provided insights into the reaction's energy profile. researchgate.net By calculating the Gibbs free energy of activation for the various steps in the proposed mechanisms, it is possible to identify the rate-determining step and understand how solvent effects can influence the reaction rate. researchgate.net

The following table summarizes factors that generally influence the kinetics of pyrazole synthesis.

| Factor | Influence on Reaction Rate | Rationale |

| Substituents | Electron-withdrawing groups on the carbonyl compound can increase the rate of nucleophilic attack. | Increases the electrophilicity of the carbonyl carbon. |

| pH | The reaction rate is pH-dependent; catalysis by acid or base can occur. | Affects the protonation state of the hydrazine and the enolization of the dicarbonyl compound. |

| Solvent | Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate. | Solvation effects can lower the activation energy of key steps. |

| Temperature | Increasing the temperature generally increases the reaction rate. | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

Role of Catalysts in Pyrazole Reaction Mechanisms

Catalysts play a pivotal role in the synthesis of pyrazoles by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often improving the yield and selectivity. Various types of catalysts, including acids, bases, and metal complexes, have been employed in pyrazole synthesis. mdpi.comnih.govmdpi.com

Acid Catalysis: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used in the Knorr pyrazole synthesis. The acid protonates a carbonyl oxygen of the 1,3-dicarbonyl compound, which increases its electrophilicity and facilitates the initial nucleophilic attack by hydrazine. The acid also catalyzes the dehydration step, which leads to the final aromatic pyrazole. researchgate.net

Metal Catalysis: A wide range of metal-based catalysts have been shown to be effective in pyrazole synthesis. For instance:

Nano-ZnO: This has been used as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com

Copper Catalysts: Copper triflate has been used to catalyze the reaction between α,β-ethylenic ketones and hydrazines. nih.gov Copper-catalyzed sydnone-alkyne cycloaddition also provides a route to 1,4-disubstituted pyrazoles. organic-chemistry.org

Palladium and Nickel Catalysts: These are often employed in cross-coupling reactions to synthesize substituted pyrazoles. researchgate.net For example, a Pd/C-CuI-PPh3 system has been used to synthesize 4-alkynyl pyrazoles. nih.gov Nickel-based heterogeneous catalysts have been used in one-pot syntheses of pyrazoles from hydrazines, ketones, and aldehydes. mdpi.com

Protic Pyrazole Complexes: In some advanced catalytic systems, pyrazole moieties themselves can act as ligands in metal complexes. These "protic pyrazole complexes" can participate in catalysis, for example, in transfer hydrogenation reactions, where the pyrazole NH group can be involved in proton transfer steps. nih.gov

The table below provides a summary of different catalysts and their roles in pyrazole synthesis.

| Catalyst Type | Example(s) | Role in Mechanism |

| Acid Catalysts | H₂SO₄, TsOH | Protonates carbonyl group, increasing electrophilicity; catalyzes dehydration. |

| Metal Catalysts | Nano-ZnO, Cu(OTf)₂, Pd/C, Ni-based catalysts | Lewis acid activation of substrates, facilitation of cross-coupling reactions, promotion of cyclization. |

| Protic Pyrazole Ligands | Ruthenium and Iridium complexes | Participate in proton-coupled electron transfer and act as acid-base catalysts in the coordination sphere of the metal. |

Regioselectivity and Stereoselectivity in Pyrazole Derivatization

The derivatization of the pyrazole ring is a key strategy for modifying its chemical and biological properties. The position of substitution on the ring is governed by the principles of regioselectivity, while the spatial arrangement of the new substituents is determined by stereoselectivity.

Regioselectivity: In the derivatization of a pre-formed pyrazole ring, such as this compound, the existing substituents direct the position of incoming electrophiles or nucleophiles. The pyrazole ring is electron-rich, and electrophilic substitution is a common reaction. The C4 position is generally the most electron-rich and susceptible to electrophilic attack. beilstein-journals.org For instance, 4-unsubstituted pyrazoles can be readily iodinated at the C4 position. beilstein-journals.org This 4-iodopyrazole (B32481) can then serve as a versatile intermediate for introducing a variety of functional groups via cross-coupling reactions, such as Negishi coupling. beilstein-journals.org

The synthesis of the pyrazole ring itself can also present regioselectivity challenges when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The outcome is influenced by a combination of steric and electronic factors of the reactants. researchgate.net

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. beilstein-journals.org For the derivatization of the aromatic this compound ring itself, stereoselectivity is not a primary concern as the ring is planar and achiral. However, stereoselectivity becomes important when:

A derivatization reaction creates a new chiral center on a substituent attached to the pyrazole ring.

The pyrazole is a ligand in a chiral metal complex that catalyzes an asymmetric reaction. nih.gov

In reactions such as 1,3-dipolar cycloadditions to form pyrazolines (dihydropyrazoles), the stereochemistry of the starting alkene can influence the stereochemistry of the resulting pyrazoline. nih.gov

The following table outlines the key considerations for selectivity in the chemistry of this compound.

| Selectivity Type | Context | Controlling Factors | Example |

| Regioselectivity | Electrophilic substitution on the pyrazole ring. | Electronic effects of existing substituents (e.g., ethoxy group, N-substituent). | Iodination at the C4 position. beilstein-journals.org |

| Regioselectivity | Pyrazole synthesis from unsymmetrical precursors. | Steric hindrance and electronic properties of the reactants. | Reaction of an unsymmetrical β-diketone with hydrazine. researchgate.net |

| Stereoselectivity | Creation of a chiral center in a side chain. | The nature of the reagent and catalyst (chiral or achiral). | Asymmetric reduction of a ketone substituent. |

Computational Chemistry and Molecular Modeling of Ethoxypyrazoles

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of pyrazole (B372694) derivatives. bibliotekanauki.plresearchgate.neteurasianjournals.comeurjchem.com DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311G(d,p), 6-311++G(d,p)), provide accurate predictions of bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography. researchgate.netnih.govekb.eg

The electronic properties of pyrazoles are crucial for understanding their reactivity and potential applications. DFT is used to calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bibliotekanauki.plpjoes.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. pjoes.comnih.gov For instance, in a study of 4-phenylpiperidin-4-ol (B156043) substituted pyrazoles, the HOMO-LUMO energy gap was used to illustrate bioactivity arising from intramolecular charge transfer (ICT). bibliotekanauki.pl

Furthermore, DFT calculations allow for the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is essential for predicting intermolecular interactions. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Pyrazole Derivative

| Parameter | Description | Typical Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -3 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 3 to 5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 1 to 4 Debye |

| Ionization Potential | Energy required to remove an electron. | 6 to 8 eV |

| Electron Affinity | Energy released when an electron is added. | 1 to 2 eV |

Note: These are typical value ranges for pyrazole derivatives and can vary significantly based on substitution patterns.

Quantum Chemical Calculations for Energetic Profiling of Pyrazole Systems

Quantum chemical calculations are instrumental in determining the energetic profiles of pyrazole systems, including their thermodynamic stability and the energetics of various chemical processes. mdpi.com Methods like DFT and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are used to compute thermodynamic parameters such as heat of formation, Gibbs free energy, and activation energies for reactions. nih.govnih.gov

These calculations can predict the most stable tautomeric form of substituted pyrazoles. mdpi.com For pyrazoles, tautomerism arising from proton transfer between the two nitrogen atoms is a key feature. Theoretical calculations can determine the energy difference between tautomers, allowing for the prediction of their equilibrium ratios in different environments. mdpi.com Studies have shown that the electronic nature of substituents on the pyrazole ring significantly influences tautomeric stability; electron-donating groups tend to favor one tautomer, while electron-withdrawing groups favor the other. mdpi.com

Energetic profiling is also crucial for understanding reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. wuxiapptec.comgrowingscience.com This allows researchers to identify the most feasible reaction pathway and predict the regioselectivity of reactions like alkylation, which is critical in synthetic planning. wuxiapptec.com For example, quantum mechanics (QM) calculations can model the competing alkylation paths at the N-1 and N-2 positions of the pyrazole ring, estimate the activation energy for each path, and predict the resulting product ratio. wuxiapptec.com

Molecular Dynamics Simulations for Conformational Analysis of Ethoxypyrazoles

While direct molecular dynamics (MD) simulation studies specifically on 4-ethoxy-1H-pyrazole are not widely documented, the principles of MD are broadly applied to flexible molecules like ethoxypyrazoles to understand their dynamic behavior. MD simulations provide a time-dependent view of molecular motion, allowing for a thorough exploration of the conformational space.

For a molecule like this compound, the ethoxy group introduces conformational flexibility due to rotation around the C-O and C-C single bonds. MD simulations can track the trajectories of all atoms over time, revealing the preferred dihedral angles and the energy barriers between different conformations. This analysis helps identify the most stable, low-energy conformers that are likely to be populated under given conditions. This information is vital as the three-dimensional conformation of a molecule often dictates its biological activity and physical properties. For other substituted pyrazoles, semi-empirical methods have been used to obtain the molecular energy profile by systematically varying selected torsional angles to determine conformational flexibility. researchgate.net

Computational Structure-Activity Relationship (SAR) Studies for Pyrazole Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. rroij.com These studies are fundamental in drug discovery for optimizing lead compounds. For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity against various biological targets, such as enzymes and receptors. nih.govacs.org

In a typical QSAR study, a series of pyrazole derivatives with known biological activities are used as a training set. benthamdirect.combiointerfaceresearch.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). benthamdirect.comnih.gov Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a mathematical model that links these descriptors to the observed activity. acs.orgbiointerfaceresearch.com

A successful QSAR model can identify the key molecular features that enhance or diminish activity. nih.gov For instance, a 3D-QSAR analysis of pyrazole derivatives with anticancer activity identified molecular properties with the highest impact on their effectiveness, guiding the design of new, more potent compounds. nih.gov These models not only predict the activity of newly designed compounds but also provide insights into the interaction between the ligand and its target. rroij.comacs.org

Table 2: Common Molecular Descriptors Used in Pyrazole QSAR Studies

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the molecule's ability to participate in electronic interactions. |

| Topological | Connectivity indices, Wiener index | Represents the topology and branching of the molecular structure. |

| Geometrical | Molecular surface area, Molecular volume | Relates to the size and shape of the molecule, affecting binding pocket fit. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

Prediction of Reaction Mechanisms and Intermediates via Computational Approaches

Computational chemistry offers powerful tools to elucidate complex reaction mechanisms, predict intermediates, and understand the factors controlling reaction outcomes, such as regioselectivity. growingscience.comrsc.orgresearchgate.net DFT calculations are at the forefront of these investigations for pyrazole synthesis and functionalization. koreascience.krdoi.org

For example, the mechanism of [3+2] cycloaddition reactions to form the pyrazole ring can be thoroughly investigated. growingscience.comresearchgate.net By mapping the potential energy surface, computational models can identify the transition state structures, calculate activation energies, and determine whether the reaction proceeds through a concerted or stepwise mechanism. growingscience.comrsc.org This level of detail helps explain experimentally observed regioselectivity. doi.orgacs.org Conceptual DFT, which uses reactivity indices derived from the electronic structure, can predict the roles of reactants as electrophiles or nucleophiles, further clarifying the reaction pathway. growingscience.com

Computational studies have also been used to probe proton transfer events, which are central to pyrazole tautomerism and certain reaction steps. researchgate.netmdpi.com These calculations can model the role of solvent molecules in assisting proton transfer and lowering activation barriers. mdpi.com For the formation of N-substituted pyrazoles, computational models can demonstrate how steric and electronic factors of catalysts or reactants influence the reaction pathway, leading to the selective formation of one isomer over another. researchgate.net

Molecular Docking Simulations of Ethoxypyrazole Derivatives with Theoretical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. eurasianjournals.com This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity by examining its interactions within the binding site of a biological target. nih.govchemmethod.comrsc.org

For ethoxypyrazole derivatives, docking simulations can be performed against various theoretical biological targets, such as kinases, proteases, or other enzymes implicated in disease. nih.govnanobioletters.com The process involves placing the 3D structure of the ethoxypyrazole derivative into the active site of the protein and using a scoring function to evaluate the binding affinity of different poses. The results provide a binding energy score, which estimates the strength of the interaction, and details of the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. chemmethod.comrsc.org

These simulations are crucial for SAR studies, helping to rationalize why certain substituents on the pyrazole core lead to higher potency. bohrium.comnih.gov For example, docking studies on pyrazole-based inhibitors of VEGFR-2, a receptor tyrosine kinase, have revealed how these molecules fit into the ATP-binding pocket and which specific interactions are key for potent inhibition. nih.govrsc.org Such insights are invaluable for the rational design of new, more effective, and selective inhibitors. rroij.comnih.gov

Advanced Applications of 4 Ethoxy 1h Pyrazole and Its Derivatives in Research

Applications in Medicinal Chemistry Research

The pyrazole (B372694) scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. researchgate.netspast.orgmdpi.comrsc.org Its derivatives, including 4-Ethoxy-1H-pyrazole, are recognized for their structural versatility and wide range of biological activities, making them a subject of intense research for the development of new therapeutic agents. ijpsr.comirjmets.commdpi.com

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, meaning its structure is a recurring motif in molecules that exhibit a broad spectrum of pharmacological activities. researchgate.netmdpi.com Researchers have synthesized and explored numerous pyrazole derivatives, demonstrating their potential in various therapeutic areas. The versatility of the pyrazole ring allows for structural modifications and the introduction of diverse substituents, enabling the creation of compounds with tailored activities for specific biological targets. researchgate.net

The wide-ranging biological activities attributed to pyrazole derivatives include:

Antimicrobial and Antifungal spast.orgmdpi.com

Anti-inflammatory spast.orgglobalresearchonline.net

Antioxidant spast.org

Antitubercular spast.orgnih.gov

Anticonvulsant spast.org

This broad applicability has cemented the pyrazole scaffold as a valuable building block in the quest for novel drugs. researchgate.net For instance, the pyrazole moiety is a key component in several FDA-approved tyrosine kinase inhibitors used in cancer therapy. researchgate.net The continuous exploration of this scaffold aims to develop new medicinal agents with improved potency and reduced toxicity. researchgate.net

At a molecular level, pyrazole derivatives exert their effects by interacting with various biological targets, primarily through enzyme inhibition and receptor binding.

Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit a wide array of enzymes, which is a key mechanism behind their therapeutic potential.

Kinases: A significant area of research focuses on pyrazole analogues as inhibitors of kinase enzymes, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are crucial in cell cycle regulation and are often overexpressed in cancer cells. mdpi.comhilarispublisher.com By blocking the active site of these kinases, pyrazole derivatives can halt uncontrolled cell proliferation. hilarispublisher.com The pyrazole scaffold is considered key for designing both selective and non-selective Aurora kinase inhibitors. mdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX): Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes like COX and LOX. researchgate.net These enzymes are central to the synthesis of prostaglandins (B1171923) and leukotrienes, which are inflammatory mediators. researchgate.net

HIV-1 Protease and Reverse Transcriptase: Certain novel pyrazole derivatives have been identified as inhibitors of HIV-1. rsc.org Mechanistic studies revealed that some derivatives act as non-nucleotide reverse transcriptase inhibitors, while others inhibit HIV entry or function as competitive inhibitors of HIV-1 protease. rsc.org

Receptor Binding: The interaction of pyrazole derivatives with specific receptors is another critical mechanism of action. For example, extensive research has been conducted on pyrazole derivatives as antagonists for the brain cannabinoid receptor (CB1). nih.gov These studies help in characterizing the cannabinoid receptor binding sites and developing pharmacological probes. nih.gov

| Enzyme Target | Mechanism/Effect of Pyrazole Derivatives | Therapeutic Area | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Inhibition of the active site, leading to cell cycle arrest. | Anticancer | hilarispublisher.com |

| Aurora Kinases | Inhibition of kinase activity, disrupting chromosome segregation. | Anticancer | mdpi.com |

| COX/LOX | Inhibition of pro-inflammatory mediator synthesis. | Anti-inflammatory | researchgate.netfrontiersin.org |

| CYP2E1 | Mixed cooperative inhibition, competing for catalytic and cooperative sites. | Metabolism/Toxicology | nih.gov |

| HIV-1 Protease | Competitive inhibition of the active site. | Antiviral | rsc.org |

| HIV-1 Reverse Transcriptase | Non-nucleotide inhibition. | Antiviral | rsc.org |

| Xanthine Oxidase (XO) | Potent inhibition of bovine milk XO in vitro. | Antioxidant | lew.ro |

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of pyrazole derivatives. These studies systematically alter the structure of the pyrazole molecule to understand how specific chemical groups and their positions influence biological activity.

Cannabinoid Receptor Antagonists: SAR studies on pyrazole derivatives as CB1 receptor antagonists identified key structural requirements for potent and selective activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The most potent compound in one series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. nih.gov It was also found that N,N-disubstitution on the carboxamide group resulted in decreased binding affinity. acs.org

Meprin α and β Inhibitors: In the development of inhibitors for meprin metalloproteases, the pyrazole scaffold was identified as a suitable starting point. nih.gov SAR exploration revealed that a 3,5-diphenylpyrazole (B73989) already showed high inhibitory activity. nih.gov Substituting one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) decreased activity, while a cyclopentyl moiety maintained similar activity, highlighting the importance of the substituent's size and orientation within the enzyme's binding pocket. nih.gov

Antimicrobial Activity: For pyrazole clubbed imino phenyl derivatives, SAR studies indicated that the presence of electron-withdrawing groups (e.g., -NO₂, -Br, -OH) on the phenyl ring enhanced antimicrobial activity compared to electron-donating groups (e.g., -OCH₃, -OC₂H₅). ajpp.in The activity order for substitution at the 4-position of the phenyl ring was found to be NO₂ > Br > OH > H > OCH₃ > OCH₂CH₃. ajpp.in

CYP2E1 Inhibition: The affinity of pyrazole derivatives for the CYP2E1 enzyme is also dictated by its structure. nih.gov A methyl group at position 3 or 4 on the pyrazole ring improved affinity, whereas methyl groups at both positions 3 and 5 blocked binding. nih.gov Fusing the pyrazole to a benzene (B151609) or cyclohexane (B81311) ring significantly increased affinity and inhibitory potency. nih.gov

| Target/Activity | Pyrazole Position | Substituent Effect on Activity | Reference |

|---|---|---|---|

| CB1 Receptor Antagonism | Position 1 | 2,4-dichlorophenyl optimal for binding. | nih.govacs.org |

| Position 3 | Piperidino carboxamide gave optimal selectivity. N,N-disubstitution decreased binding. | acs.org | |

| Position 5 | Para-substituted phenyl ring required. p-Iodophenyl most potent in one series. | nih.gov | |

| CYP2E1 Inhibition | Positions 3 & 4 | Methyl group at either position improves affinity. | nih.gov |

| Positions 3 & 5 | Simultaneous methyl groups block binding. | nih.gov | |

| Antimicrobial Activity | Phenyl ring substituent | Electron-withdrawing groups (NO₂, Br) enhance activity over electron-donating groups (OCH₃). | ajpp.in |

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key research goal. nih.gov Pyrazole derivatives have emerged as a promising class of compounds with significant antioxidant potential, evaluated through various in vitro assays. wisdomlib.orgmdpi.com

Free Radical Scavenging: Many synthesized pyrazole derivatives demonstrate considerable free radical scavenging activity. wisdomlib.org In one study, new pyrazoles derived from 6-methylbenzimidazoles were tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide scavenging assays, with several compounds showing antioxidant properties comparable to the standard, ascorbic acid. wisdomlib.org Another study on novel pyrazole hybrids found that several compounds exhibited excellent radical scavenging activity against DPPH, nitric oxide (NO), and superoxide (B77818) radicals. nih.gov

Reducing Power Assays: The antioxidant capacity of pyrazole derivatives has also been measured by their ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in the FRAP (Ferric Reducing Antioxidant Power) assay. mdpi.com The reducing ability of newly synthesized mono- and bis-pyrazole derivatives was found to increase with concentration. mdpi.com

Comparison with Standards: The efficacy of these derivatives is often compared to well-known antioxidants. For example, some pyrazoline derivatives were found to be more potent radical scavengers than butylated hydroxytoluene (BHT) in the ABTS radical cation decolorization assay. lew.ro In another case, a pyrazole derivative (O4) showed the highest free radical scavenging activity (80.72% inhibition), which was close to the 83.04% inhibition by the standard BHT. mdpi.com

| Pyrazole Derivative Class | Assay Method | Key Finding | Reference |

|---|---|---|---|

| Derivatives of 6-methylbenzimidazoles | DPPH, H₂O₂ scavenging | Compounds VIc, VIg, and VIh showed the strongest antioxidant properties, comparable to ascorbic acid. | wisdomlib.org |

| 3,5-disubstituted-2-pyrazoline derivatives | ABTS, DPPH, CUPRAC | Compounds 2a and 2b were more potent radical scavengers than BHT in the ABTS assay. | lew.ro |

| Pyrazole-naphthalene hybrids | DPPH, NO, Superoxide scavenging | Compounds 5b, 5c, and 6e showed significant in vivo antioxidant potentials in treated rats. | nih.gov |

| Mono- and bis-pyrazole derivatives | FRAP, DPPH | Compound O4 exhibited the highest activity, with 80.72% DPPH scavenging, close to the standard BHT. | mdpi.com |

| N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives | Nitric oxide scavenging | Evaluated for in-vitro antioxidant activity. | ijpsr.com |

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. researchgate.net Pyrazole derivatives have demonstrated significant potential in this area, with numerous studies reporting their efficacy against a range of bacteria and fungi in in vitro models. mdpi.commdpi.commdpi.com

Antibacterial Activity: Pyrazole-based compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.combas.bg In one study, pyrazole-4-carboxamide derivatives with electron-donating groups showed noticeable inhibition of bacterial growth. japsonline.com Another series of pyrazole derivatives showed moderate antibacterial activity against E. coli and S. aureus when compared with Streptomycin sulphate. bas.bg A specific pyrazole clubbed imino phenyl derivative with a nitro group (-NO₂) showed an excellent minimum inhibitory concentration (MIC) of 0.1 μg/ml against S. aureus. ajpp.in

Antifungal Activity: The antifungal properties of pyrazoles have been evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. bas.bgderpharmachemica.com Some pyrazole derivatives showed promising antifungal activity against C. albicans when compared to the standard drug Griseofulvin. bas.bg In another study, a derivative (compound 5a) demonstrated the highest efficacy against both A. niger and C. albicans. researchgate.net Phenyl derivatives of pyrazoles also displayed outstanding antifungal activity with a MIC of 0.2 μg/ml against A. niger, which was better than the standard drug fluconazole. ajpp.in

| Pyrazole Derivative Class | Microorganism | Key Finding | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamides | Gram-positive & Gram-negative bacteria | Compounds with electron-donating groups displayed noticeable inhibition. | japsonline.com |

| Ethyl pyrazole-4-carboxylate derivatives | E. coli, S. aureus | Compounds 5b, 5e-g showed moderate antibacterial activity. | bas.bg |

| C. albicans, A. niger | Compounds 5b, 5c, 5e, 5f showed promising activity against C. albicans. | ||

| Triazole thione derivatives with pyrazole moiety | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Showed high activity compared with Ciprofloxacin and Fusidic acid. | derpharmachemica.com |

| Pyrazole clubbed imino phenyl derivatives | S. aureus | Compound with NO₂ group had MIC of 0.1 μg/ml. | ajpp.in |

| A. niger | Displayed outstanding activity with MIC of 0.2 μg/ml, better than fluconazole. |

The development of novel anticancer agents is a primary focus of medicinal chemistry, and pyrazole derivatives have been extensively investigated for their cytotoxic effects on various cancer cell lines. mdpi.comirjmets.comresearchgate.net

Broad-Spectrum Activity: Certain pyrazole derivatives have shown a broad spectrum of antitumor activity against a wide range of human cell lines across different tumor subpanels at the National Cancer Institute (NCI). researchgate.net

Activity Against Specific Cell Lines: Research has demonstrated the efficacy of pyrazole derivatives against numerous cancer cell lines in vitro:

Breast Cancer (MCF-7): Several studies have reported the activity of pyrazoles against the MCF-7 cell line. mdpi.comnih.govsci-hub.se One pyrazole derivative (compound 3) was found to be strongly active against MCF-7 cells with a growth inhibition (GI) of 49.88%. sci-hub.se Derivatives of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole are also noted for their potential to inhibit breast cancer cell lines.

Lung Cancer (A549): A benzofuropyrazole derivative (4a) was highly active against A549 cells, with a 50% growth inhibition (GI₅₀) value of 0.19 μM. mdpi.com Another pyrazole (5b) was also potent against A549 cells with a GI₅₀ of 0.69 μM. mdpi.com

Leukemia (K562): The same study found that compounds 4a and 5b were highly potent against K562 leukemia cells, with GI₅₀ values of 0.26 μM and 0.021 μM, respectively. mdpi.com

Liver Carcinoma (HepG2): Antiproliferative studies against HepG2 cells showed that a pyrazole derivative (5a), featuring chlorophenyl groups and a piperidin-4-one moiety, exhibited superior anticancer activity with an IC₅₀ of 6 μg/mL. researchgate.net

Cervical Cancer (HeLa): Pyrazole derivatives have been screened for activity against HeLa cells, highlighting their potential in treating cervical cancer. irjmets.comderpharmachemica.com

The mechanism often involves the inhibition of key cellular processes. For example, the most active compound in one study, pyrazole 5b, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM, a mechanism that disrupts cell division. mdpi.com

| Cancer Cell Line | Derivative Class/Compound | Activity (GI₅₀/IC₅₀/Growth Inhibition %) | Reference |

|---|---|---|---|

| MCF-7 (Breast) | Pyrazole derivative 3 | 49.88% GI | sci-hub.se |

| MCF-7 (Breast) | Pyrazolo[3,4-d]pyrimidine derivative | Significant effect observed | nih.gov |

| A549 (Lung) | Benzofuropyrazole 4a | 0.19 μM (GI₅₀) | mdpi.com |

| Pyrazole 5b | 0.69 μM (GI₅₀) | ||

| K562 (Leukemia) | Benzofuropyrazole 4a | 0.26 μM (GI₅₀) | mdpi.com |

| Pyrazole 5b | 0.021 μM (GI₅₀) | ||

| HepG2 (Liver) | Pyrazole derivative 5a | 6 μg/mL (IC₅₀) | researchgate.net |

| HCT-29 (Colon) | Pyrazolo[3,4-d]pyrimidine derivative | Significant effect observed | nih.gov |

| HeLa (Cervical) | Various pyrazole/triazole derivatives | Screened for anticancer activity. | irjmets.comderpharmachemica.com |

Neuroprotective Properties in Preclinical Research

Recent preclinical studies have highlighted the potential of pyrazole derivatives as neuroprotective agents for neurodegenerative diseases like Alzheimer's disease (AD). benthamdirect.comeurekaselect.com The neuroprotective effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the progression of such diseases and to protect neurons from oxidative stress. benthamdirect.comeurekaselect.com

Research has shown that certain pyrazole derivatives exhibit promising neuroprotective benefits in preclinical models by reducing the formation of amyloid-beta plaques and shielding neurons from oxidative damage, both of which are significant factors in the advancement of AD. benthamdirect.comeurekaselect.com For instance, some pyrazole-based compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline in AD. benthamdirect.comeurekaselect.com One study reported a linear pyrazole derivative that improved cell viability by 90% in MC65 cells and effectively reduced metal-induced Aβ1–42 aggregation at a concentration of 20 μM. mdpi.com Another pyrazole derivative showed a neuroprotection ratio of 45% against neuronal death induced by rotenone/oligomycin A. mdpi.com

Furthermore, a series of 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo[3,4-d]pyridazine derivatives were synthesized and evaluated for their neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma SH-SY5Y cell death. ksu.edu.sa Several of these compounds exhibited significant cell protection, with one pyrazolo[3,4-d]pyridazine derivative showing over 100% relative neuroprotection. ksu.edu.sa The development of second-generation pyrazole analogs, specifically pyrazolyl oxalamide derivatives, has also been a focus of research to enhance neuroprotective activity under inflammatory conditions. nih.govnih.gov In vitro assays revealed that five of these compounds significantly decreased the neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. nih.govnih.gov

The following table summarizes the neuroprotective activities of selected pyrazole derivatives from preclinical research:

Table 1: Neuroprotective Activity of Selected Pyrazole Derivatives| Compound Type | Model System | Key Findings |

|---|---|---|

| Linear pyrazole derivative | MC65 cells | Improved cell viability by 90%; reduced Aβ1–42 aggregation at 20 μM. mdpi.com |

| Pyrazole derivative | Rotenone/oligomycin A-induced neuronal death model | 45% neuroprotection ratio. mdpi.com |

| Pyrazolo[3,4-d]pyridazine derivative | 6-OHDA-induced SH-SY5Y cell death | Exhibited over 100% relative neuroprotection. ksu.edu.sa |

| Pyrazolyl oxalamide derivatives | Immune-stimulated THP-1 monocytic cells | Significantly reduced neurotoxic secretions. nih.govnih.gov |

Antitubercular Activity in in vitro Models

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of new and effective antitubercular agents. chemmethod.comchemmethod.com Pyrazole derivatives have shown significant promise in this area, with numerous studies reporting their potent in vitro activity against Mycobacterium tuberculosis. chemmethod.comchemmethod.comacs.orgacs.orgnih.govacs.orgbohrium.comjocpr.comjapsonline.com

A variety of pyrazole-based scaffolds have been synthesized and evaluated. For example, a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives showed excellent activity against M. tuberculosis H37Rv strains. chemmethod.comchemmethod.com Similarly, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives were synthesized and tested, with several compounds demonstrating high potency. acs.org One such compound exhibited excellent antitubercular activity with a minimum inhibitory concentration (MIC) of 10.2 μg/mL and a 99% inhibition rate. acs.org

Furthermore, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have been developed, with some compounds showing exceptional activity. acs.org For instance, compound 9o from this series displayed an MIC of 12.5 μg/mL and 99% inhibition against M. tuberculosis H37RV. acs.org Another study on 1,3,5-trisubstituted pyrazoles found that several compounds had MIC values in the low micromolar range without cytotoxic effects. nih.govacs.org

The table below presents the in vitro antitubercular activity of various pyrazole derivatives:

Table 2: In Vitro Antitubercular Activity of Pyrazole Derivatives against M. tuberculosis| Compound Series | Strain | Key Findings (MIC) |

|---|---|---|

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives | H37Rv | Compounds 4a, 4b, and 5a showed excellent activity. chemmethod.comchemmethod.com |

| Sulfonamide-based pyrazole-clubbed pyrazoline derivatives | H37Rv | Compound 9g showed an MIC of 10.2 μg/mL and 99% inhibition. acs.org |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | H37RV | Compound 9o had an MIC of 12.5 μg/mL with 99% inhibition. acs.org |

| 1,3,5-trisubstituted pyrazoles | H37Rv | MIC values in the low micromolar range. nih.govacs.org |

| N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives | H37Rv | Fifteen derivatives showed good antitubercular activity. bohrium.com |